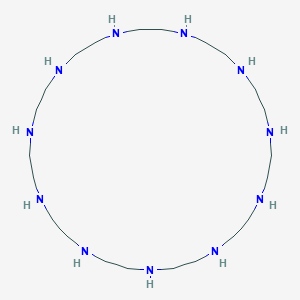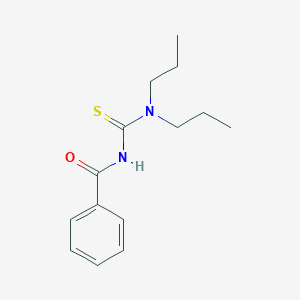
1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one is an organic compound with the molecular formula C13H20O. It is characterized by a cyclohexene ring substituted with ethyl and trimethyl groups, and a butenone side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one typically involves the reaction of β-ionone with various reagents. One common method involves the use of β-ionone and thiosemicarbazide in ethanol, followed by the addition of diluted hydrochloric acid and refluxing at 80°C for 1 hour . The reaction is monitored by thin-layer chromatography (TLC) until the starting material disappears completely.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-:
1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-: Another similar compound with a pentenone side chain instead of butenone.
Uniqueness
1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring and the presence of an ethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
58534-99-9 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1-(2-ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C15H24O/c1-6-8-13(16)14-12(7-2)11(3)9-10-15(14,4)5/h6,8,14H,7,9-10H2,1-5H3 |
Clave InChI |
QSYFQUULPLCEJC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(CCC(C1C(=O)C=CC)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)





![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)




